Proparacaine hydrochloride is a topical anesthetic widely employed in ophthalmic practice and research. [] It belongs to the ester class of local anesthetics, known for their rapid onset and relatively short duration of action. [, ]
Mechanism of Action
Proparacaine hydrochloride exerts its anesthetic effect by reversibly binding to sodium channels on nerve cell membranes. [] This binding effectively blocks the influx of sodium ions, inhibiting the generation and conduction of nerve impulses, thus producing localized anesthesia. [, ]
Physical and Chemical Properties Analysis
Proparacaine hydrochloride typically appears as a colorless, odorless solution when formulated for ophthalmic use. [] Its hydrochloride salt form contributes to its good water solubility. []
Ophthalmic Anesthesia
Proparacaine hydrochloride is primarily employed as a topical anesthetic to facilitate various ophthalmic procedures. [, , , , ] It numbs the cornea and conjunctiva, allowing for painless examinations, tonometry, removal of foreign bodies, and minor surgical interventions. [, , ]
Research Tool
Corneal Sensitivity: Researchers employ proparacaine hydrochloride to induce controlled corneal anesthesia, enabling the assessment of corneal sensitivity in various species and conditions. [, , , ]
Tear Production: The reduction in tear production following proparacaine hydrochloride application aids in evaluating tear film dynamics and diagnosing dry eye conditions. [, , ]
Drug Penetration: Researchers explore the intraocular penetration of various drugs, such as tissue plasminogen activator (tPA), after topical application by measuring their levels in the aqueous humor following proparacaine-induced corneal anesthesia. []
Ocular Toxicity: The potential ocular toxicity of proparacaine hydrochloride degradation products is investigated through in-silico models and in-vitro studies. [, ]
Applications
Proparacaine hydrochloride finds application in veterinary ophthalmology for similar purposes as in human medicine. It facilitates eye examinations, tonometry, and minor procedures in animals while minimizing discomfort. [, , , ]
Future Directions
Toxicity Mitigation: Further research into the mechanisms of proparacaine hydrochloride toxicity, particularly its impact on corneal epithelial cells, could pave the way for developing strategies to mitigate these adverse effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Proparacaine is a benzoate ester. Proparacaine is a topical anesthetic drug of the amino ester group. It is found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt. Proparacaine is a Local Anesthetic. The physiologic effect of proparacaine is by means of Local Anesthesia. Proparacaine is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, proparacaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation. Proparacaine is only found in individuals that have used or taken this drug. It is a topical anesthetic drug of the amino ester group. It is available as its hydrochloride salt in ophthalmic solutions at a concentration of 0.5%. [Wikipedia]The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. See also: Proparacaine Hydrochloride (has salt form).
Remikiren is an L-histidine derivative that is L-histidine in which one of the amino hydrogens is replaced by a (2S)-2-[(2-methylpropane-2-sulfonyl)methyl]-3-phenylpropanoyl group and the carboxy group is replaced by a [(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino group. It is a renin inhibitor which was under development for the treatment of hypertension (now discontinued). It has a role as an antihypertensive agent, a vasodilator agent, a peptidomimetic and an EC 3.4.23.15 (renin) inhibitor. It is a sulfone, a diol, a secondary carboxamide, a member of cyclopropanes and a L-histidine derivative. Remikiren is an orally active, high specificity renin inhibitor.
Remimazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Remimazolam is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (<30 minute) procedures. Recent trends in anesthesia-related drug development have touted the benefits of so-called "soft drugs" - these agents, such as [remifentanil], are designed to be metabolically fragile and thus susceptible to rapid biotransformation and elimination as inactive metabolites. These "soft drugs" are useful in the context of surgical procedures, wherein a rapid onset/offset is desirable, enabling anesthesiologists to manipulate drug concentrations as needed. Remimazolam was the first "soft" benzodiazepine analog to be developed and was approved for use by the FDA in July 2020 under the brand name Byfavo. Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury. Remimazolam is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam Besylate (has salt form).
Remifentanil Hydrochloride is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative and short-acting opiate agonist with analgesic and anesthetic properties. Remifentanil selectively binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria. A piperidine-propionate derivative and opioid analgesic structurally related to FENTANYL. It functions as a short-acting MU OPIOID RECEPTOR agonist, and is used as an analgesic during induction or maintenance of general anesthesia, following surgery, during childbirth, and in mechanically ventilated patients under intensive care. See also: Remifentanil (has active moiety).
Remogliflozin A is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively). It is selective for SGLT2 over SGLT1 (Kis = 4,520 and 997 nM for human and rat SGLT1, respectively). Following administration of a prodrug, remogliflozin etabonate, that is rapidly converted to remogliflozin A in vivo, rat urinary glucose excretion increases and plasma glucose and insulin concentrations decrease. Similar effects are observed following oral administration of remogliflozin etabonate to rats with diabetes induced by streptozotocin and db/db mice with hyperinsulinemia and obesity. Remogliflozin, also known as Remogliflozin A and GSK189074, is a potent inhibitor of sodium-glucose transporter 2 (SGLT2; Kis = 12.4 and 26 nM for human and rat SGLT2, respectively).
Progeria is a genetic disorder that results in the appearance of premature aging. Genetically, progeria is characterized by a mutation in lamin A, which results in misshapen cell nuclei and DNA damage. Remodelin is a 2-thiazolylhydrazone derivative that, at 10 µM, improves nuclear architecture, chromatin organization, and survival of both cells lacking lamin A and cells from patients with progeria. Remodelin is an inhibitor of N-acetyltransferase 10 (NAT10), which acetylates both histones and microtubules. Mutation of NAT10 mimics the effects of remodelin on nuclear morphology, suggesting that these effects of remodelin require NAT10.1 Remodelin also has cytotoxic effects against some species of the fungus Candida. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin inhibits acetyl-transferase NAT10, a nucleolar N-acetyltransferase involved in stabilization of microtubules. Remodelin is a cell-permeable, potent, and stable analog of CPTH2. Remodelin was found to correct cell defects associated with progeria, restoring and improving nuclear shape and reducing the DNA damage believed to be associated with mutations in the gene for laminin A.
Remogliflozin etabonate is a glycoside. Remogliflozin etabonate has been used in trials studying the treatment and basic science of Type 2 Diabetes Mellitus and Diabetes Mellitus, Type 2. Remogliflozin Etabonate is an orally available prodrug of remogliflozin, a benzylpyrazole glucoside-based inhibitor of renal sodium-glucose co-transporter subtype 2 (SGLT2) with antihyperglycemic activity. Upon administration and absorption, the inactive prodrug is converted to its active form remogliflozin and acts selectively on the sodium-glucose co-transporter subtype 2 (SGLT2).